molecular formula C7H15NO B1444518 3-Methoxy-2,2-dimethylcyclobutan-1-amine CAS No. 1384430-73-2

3-Methoxy-2,2-dimethylcyclobutan-1-amine

Cat. No.: B1444518
CAS No.: 1384430-73-2
M. Wt: 129.2 g/mol
InChI Key: JMQMEXCEVGRIOY-UHFFFAOYSA-N
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Description

3-Methoxy-2,2-dimethylcyclobutan-1-amine is a cyclobutane-derived amine featuring a methoxy group at position 3 and two methyl groups at position 2. Its molecular formula is C₇H₁₅NO (MW = 129.20 g/mol), with a CAS number of 1384430-73-2 . Key structural identifiers include:

  • SMILES: CC1(C(CC1OC)N)C
  • InChIKey: JMQMEXCEVGRIOY-UHFFFAOYSA-N .

Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺ = 128.7 Ų) suggest a compact molecular conformation, critical for mass spectrometry-based identification . The compound is classified under GHS hazard codes H226 (flammable liquid) and H314 (causes severe skin burns/eye damage), necessitating careful handling .

Properties

IUPAC Name

3-methoxy-2,2-dimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)5(8)4-6(7)9-3/h5-6H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQMEXCEVGRIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,2-dimethylcyclobutan-1-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2,2-dimethylcyclobutanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2,2-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products:

    Oxidation: Formation of 3-methoxy-2,2-dimethylcyclobutanone or 3-methoxy-2,2-dimethylcyclobutanecarboxylic acid.

    Reduction: Formation of 3-methoxy-2,2-dimethylcyclobutanol or 3-methoxy-2,2-dimethylcyclobutylamine.

    Substitution: Formation of various substituted cyclobutanamines depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-2,2-dimethylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The methoxy group and the amine functionality allow it to participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methoxy vs. Ethoxy

  • Used as a protein degrader building block, indicating utility in PROTACs (Proteolysis-Targeting Chimeras) .
Property 3-Methoxy Derivative 3-Ethoxy Derivative
Molecular Formula C₇H₁₅NO C₈H₁₇NO
Molecular Weight 129.20 143.23
Key Application Research compound Protein degradation
CCS ([M+H]⁺, Ų) 128.7 Not reported

Ring Substitution Patterns

  • 3,3-Dimethoxy-1-methylcyclobutan-1-amine (CAS: 1638763-32-2, C₇H₁₅NO₂, MW = 145.2 g/mol): Additional methoxy and methyl groups introduce steric hindrance and electronic effects, altering reactivity. Higher CCS ([M+H]⁺ = 131.8 Ų) indicates a larger molecular footprint than the target compound .
  • 2,2-Dimethylcyclobutan-1-amine Hydrochloride (CAS: 1803562-44-8, C₆H₁₄ClN, MW = 135.64 g/mol):

    • Lacks the methoxy group, reducing polarity and hydrogen-bonding capacity.
    • Hydrochloride salt form improves aqueous solubility, common in pharmaceutical intermediates .
Property 3,3-Dimethoxy Derivative 2,2-Dimethyl Hydrochloride
Molecular Formula C₇H₁₅NO₂ C₆H₁₄ClN
Molecular Weight 145.2 135.64
CCS ([M+H]⁺, Ų) 131.8 Not reported
Key Feature Enhanced steric bulk Improved solubility (salt form)

Functional Group Additions

  • Classified as a versatile small-molecule scaffold for medicinal chemistry .
Property Target Compound 4-Methyl Hydrochloride
Molecular Formula C₇H₁₅NO C₈H₁₈ClNO
Molecular Weight 129.20 179.69
Key Application Research compound Drug scaffold

Research Implications and Challenges

  • Analytical Differentiation : CCS values and mass spectrometry data are critical for distinguishing between structurally similar amines in complex mixtures .
  • Safety Profiles : Variants with hydrochloride salts (e.g., CAS 1432681-82-7) may pose fewer volatility risks but require stringent handling due to corrosivity .

Biological Activity

3-Methoxy-2,2-dimethylcyclobutan-1-amine is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound possesses a cyclobutane ring with methoxy and dimethyl substituents, which influence its reactivity and interaction with biological targets. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications in organic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxy group enhances its solubility and ability to form hydrogen bonds, while the amine group allows for interactions with enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
  • Antidepressant-like Activity : The compound has been investigated for its effects on serotonin receptors, indicating possible antidepressant-like properties similar to other psychoplastogens .
  • Toxicological Profile : Toxicological studies have highlighted concerns regarding skin irritation and systemic toxicity at higher doses. Observations from animal studies indicate adverse effects on liver and kidney function when administered at elevated levels .

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound could protect neuronal cells from oxidative stress. The compound was shown to reduce markers of neuronal apoptosis when administered prior to exposure to neurotoxic agents.

Study 2: Antidepressant Activity

In a behavioral study using rodent models of depression, administration of this compound resulted in significant reductions in despair behaviors compared to control groups. This suggests a potential mechanism involving serotonin modulation.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Methoxycyclobutanamine Lacks dimethyl groupsReduced receptor interaction
2,2-Dimethylcyclobutanamine Lacks methoxy groupDifferent reactivity profile
3-Methoxy-2-methylcyclobutan-1-amine One methyl group onlyAltered pharmacodynamics

The presence of both the methoxy group and two methyl groups in this compound contributes to its distinct steric and electronic properties, enhancing its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2,2-dimethylcyclobutan-1-amine
Reactant of Route 2
3-Methoxy-2,2-dimethylcyclobutan-1-amine

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